![molecular formula C27H18O4 B13650229 4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B13650229.png)
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde is an organic compound with the molecular formula C27H18O3. It is a solid white crystalline substance with a unique aromatic odor. This compound is characterized by its complex structure, which includes multiple benzaldehyde groups attached to a central phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method is the C–O cross-coupling reaction between fluorine and phenolic hydroxyl groups . This reaction can be carried out under solvent-free mechanochemical conditions, using ball grinding techniques . The reaction conditions often include the use of specific ionic monomers and highly contorted structures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction conditions. The use of advanced catalysts and optimized reaction pathways can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde groups into carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: Aromatic substitution reactions can occur, where hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde has diverse applications in scientific research:
Biology: Employed in the study of molecular interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including drug development and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(p-formylphenyl)benzene
- 1,4-Di(p-benzaldehydyl)-naphthalene
- 4-Phenylbenzaldehyde
Uniqueness
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Its multiple formyl groups and hydroxyl functionality make it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C27H18O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C27H18O4/c28-15-18-1-5-20(6-2-18)24-11-25(21-7-3-19(16-29)4-8-21)13-26(12-24)22-9-10-23(17-30)27(31)14-22/h1-17,31H |
InChI Key |
NKBNBNGNKJWPTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC(=C(C=C3)C=O)O)C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


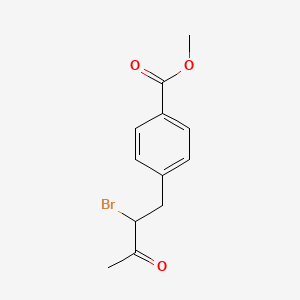
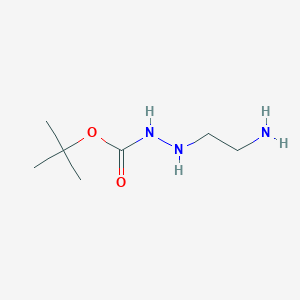
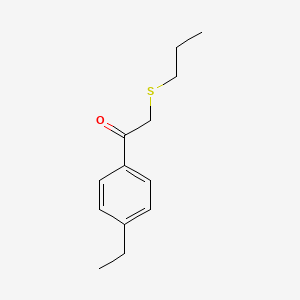
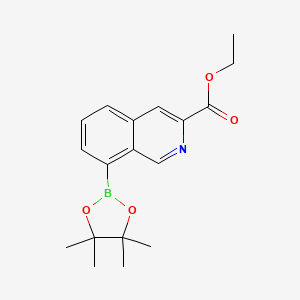

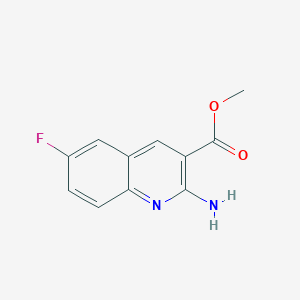
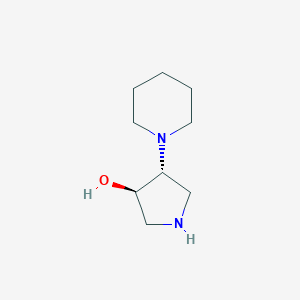
![3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650213.png)
![(R)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13650217.png)
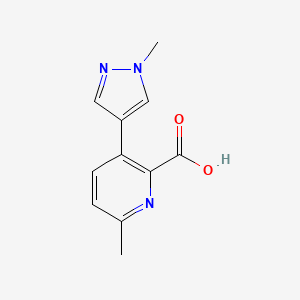
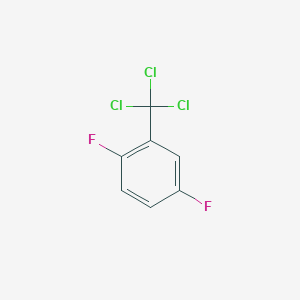
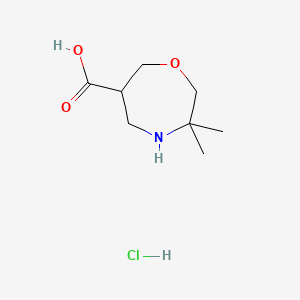
![Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13650242.png)
![Chaerophyllin (6CI); (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone](/img/structure/B13650253.png)
